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molecular formula C14H15NO B8311724 4-Phenoxy-2,5-dimethylaniline

4-Phenoxy-2,5-dimethylaniline

Cat. No. B8311724
M. Wt: 213.27 g/mol
InChI Key: URJQIBHCBNMYJG-UHFFFAOYSA-N
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Patent
US08519003B2

Procedure details

A solution of 12.3 g (50 mmol) of 4-phenoxy-2,5-dimethylnitrobenzene in 150 ml of dioxane and 150 ml of hydrochloric acid was admixed at room temperature with 34.1 g (151 mmol) of tin chloride. After 10 h of stirring at room temperature, the mixture was neutralized with aqueous NaHCO3 solution and extracted repeatedly with dichloromethane. Drying of the combined organic phases over Na2SO4 and evaporation of the solvent gave 7.9 g (99.5% purity, 73.2% yield) of the product; log P(HCOOH)=1.92.
Name
4-phenoxy-2,5-dimethylnitrobenzene
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
tin chloride
Quantity
34.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
P(HCOOH)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
150 mL
Type
solvent
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[C:13]([CH3:14])=[CH:12][C:11]([N+:15]([O-])=O)=[C:10]([CH3:18])[CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Sn](Cl)(Cl)(Cl)Cl.C([O-])(O)=O.[Na+]>O1CCOCC1.Cl>[O:1]([C:8]1[CH:9]=[C:10]([CH3:18])[C:11](=[CH:12][C:13]=1[CH3:14])[NH2:15])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
4-phenoxy-2,5-dimethylnitrobenzene
Quantity
12.3 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC(=C(C=C1C)[N+](=O)[O-])C
Step Two
Name
tin chloride
Quantity
34.1 g
Type
reactant
Smiles
[Sn](Cl)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
P(HCOOH)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
Quantity
150 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 10 h of stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted repeatedly with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying of the combined organic phases over Na2SO4 and evaporation of the solvent
CUSTOM
Type
CUSTOM
Details
gave 7.9 g (99.5% purity, 73.2% yield) of the product

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
Smiles
O(C1=CC=CC=C1)C=1C=C(C(N)=CC1C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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